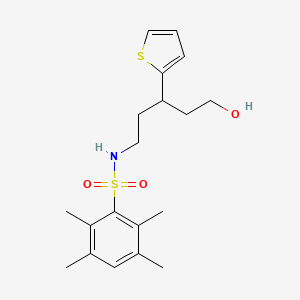

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide

Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,3,5,6-tetramethyl-substituted benzenesulfonyl group linked to a pentyl chain. The chain features a hydroxyl group at position 5 and a thiophen-2-yl substituent at position 2. Key structural attributes include:

- Thiophene moiety: An electron-rich heterocycle that may contribute to π-π stacking or charge-transfer interactions.

- Hydroxyl group: Introduces polarity and hydrogen-bonding capacity, affecting solubility and molecular conformation.

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-2,3,5,6-tetramethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3S2/c1-13-12-14(2)16(4)19(15(13)3)25(22,23)20-9-7-17(8-10-21)18-6-5-11-24-18/h5-6,11-12,17,20-21H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSDYSUNQGZCAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC(CCO)C2=CC=CS2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is functionalized with a pentyl chain. The hydroxyl group is introduced through a selective oxidation reaction. The tetramethylbenzenesulfonamide moiety is then attached via a sulfonation reaction, followed by coupling with the thiophene derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key steps would include the purification of intermediates and final product using techniques such as recrystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Introduction of various functional groups onto the thiophene ring.

Scientific Research Applications

Medicinal Chemistry

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide is being investigated for various therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit inflammatory pathways by modulating enzyme activity. The thiophene structure can interact with specific receptors involved in inflammation .

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens. Research indicates that thiophene derivatives often exhibit significant antibacterial and antifungal activities .

Material Science

The compound is also explored for its utility in developing organic semiconductors. Its unique chemical structure allows it to serve as a building block for synthesizing more complex materials used in electronic applications.

Environmental Applications

This compound may have applications in environmental remediation. Thiophene derivatives are known to interact with pollutants, potentially aiding in the degradation of harmful substances in environmental settings .

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of various sulfonamide derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in vitro when tested against human cell lines. The compound's mechanism was linked to the inhibition of cyclooxygenase enzymes .

Case Study 2: Antimicrobial Activity

Research conducted at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against common bacterial strains. The study reported a minimum inhibitory concentration (MIC) that demonstrated its potential as a therapeutic agent for treating infections caused by resistant bacteria .

Comparative Data Table

Mechanism of Action

The mechanism by which N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and thiophene moieties. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Methodological Considerations

- Computational Models : DFT (Becke, 1993 ) and correlation-energy functionals (Lee et al., 1988 ) are critical for predicting electronic properties and reactivity.

- Crystallography : Tools like SHELX and WinGX enable precise determination of molecular conformation and packing, though experimental crystal data for this compound remains unpublished.

Biological Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide group, a hydroxy group on a pentyl chain, and a thiophene ring. The presence of multiple functional groups contributes to its diverse biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H25N2O3S |

| Molecular Weight | 353.46 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in key signaling pathways. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It may influence pathways such as PI3K/Akt/mTOR, which are critical in cell growth and survival.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Activity :

- Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1H-indole derivatives demonstrated significant anti-tumor activity against various cancer cell lines (A549, MCF-7, Hela) with IC50 values ranging from 0.20 µM to 1.25 µM .

-

Antimicrobial Properties :

- The presence of the thiophene ring often correlates with antimicrobial activity. Compounds bearing similar moieties have been evaluated for their ability to inhibit bacterial growth.

-

Anti-inflammatory Effects :

- The sulfonamide group is known for its anti-inflammatory properties. Compounds with this functional group have been studied for their ability to reduce inflammation in various models.

Case Studies

Several studies provide insights into the biological activity of related compounds:

- Study on PI3K/mTOR Inhibition : A study highlighted the design and synthesis of substituted thiophene derivatives that exhibited dual inhibition of PI3Kα/mTOR pathways, leading to significant anti-cancer effects .

- Comparative Analysis : A comparative analysis of structurally similar compounds indicated that modifications in the thiophene ring could enhance biological activity by improving binding affinity to target proteins.

Q & A

Basic: What are the optimal synthetic routes for N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide?

Answer:

Synthesis typically involves multi-step reactions, starting with functionalization of the thiophene moiety and subsequent sulfonamide coupling. Key steps include:

- Thiophene activation : Use of Grignard reagents or palladium-catalyzed cross-coupling to introduce the pentyl-hydroxy chain .

- Sulfonamide formation : Reacting the activated intermediate with 2,3,5,6-tetramethylbenzenesulfonyl chloride under anhydrous conditions, often in dichloromethane or THF .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: What analytical techniques are critical for structural validation?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and regiochemistry of the thiophene and benzenesulfonamide groups .

- X-ray crystallography : SHELXL or WinGX for resolving anisotropic displacement parameters and verifying stereochemistry .

- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., C₁₈H₂₅NO₃S₂) and isotopic distribution .

Advanced: How can computational modeling predict electronic properties and reactivity?

Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to model frontier molecular orbitals (HOMO/LUMO) and assess charge distribution on the sulfonamide and thiophene groups .

- Solvent effects : Include implicit solvation models (e.g., PCM) to simulate reactivity in polar solvents like DMSO .

- Transition state analysis : Identify steric hindrance from tetramethyl groups using Nudged Elastic Band (NEB) methods .

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?

Answer:

- Substituent variation : Synthesize analogs with modified thiophene (e.g., 3-thienyl vs. 2-thienyl) or benzenesulfonamide groups (e.g., electron-withdrawing substituents) .

- Biological assays : Test inhibition of glucosylceramide synthase (GCS) or anti-inflammatory activity via COX-2 inhibition assays .

- Molecular docking : Use AutoDock Vina to predict binding affinities to GCS or COX-2 active sites .

Basic: How to address discrepancies in crystallographic data vs. spectroscopic results?

Answer:

- Verify purity : Re-run HPLC with diode-array detection to rule out co-eluting impurities .

- Re-refinement : Use SHELXL’s TWIN/BASF commands to resolve twinning or disorder in X-ray data .

- Cross-validate : Compare experimental IR stretches (e.g., S=O at ~1350 cm⁻¹) with DFT-calculated vibrational spectra .

Basic: What safety protocols are essential during handling?

Answer:

- Storage : Keep in airtight containers at 2–8°C under nitrogen to prevent oxidation of the hydroxyl group .

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure to sulfonamide intermediates .

- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: What strategies improve yield in large-scale synthesis?

Answer:

- Flow chemistry : Optimize residence time and temperature for sulfonamide coupling (e.g., 50°C, 30 min) .

- Catalyst screening : Test Pd(OAc)₂/XPhos for Suzuki-Miyaura steps to reduce byproducts .

- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring .

Advanced: How to evaluate biological activity against structurally similar compounds?

Answer:

- Comparative assays : Test IC₅₀ values for GCS inhibition alongside reference inhibitors like eliglustat .

- ADME profiling : Use Caco-2 cell monolayers to assess permeability and metabolic stability in liver microsomes .

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics to target proteins (e.g., KD < 100 nM for high affinity) .

Advanced: How to resolve low solubility in aqueous buffers?

Answer:

- Co-solvents : Use 10% DMSO/PBS or cyclodextrin inclusion complexes .

- Salt formation : React with sodium bicarbonate to generate water-soluble sulfonate salts .

- Prodrug design : Introduce phosphate esters at the hydroxyl group for enhanced bioavailability .

Advanced: What computational tools validate experimental spectroscopic data?

Answer:

- NMR prediction : ACD/Labs or MestReNova to simulate splitting patterns and compare with experimental spectra .

- DFT-NMR : Calculate chemical shifts at the mPW1PW91/6-311+G(2d,p) level for accuracy within 0.2 ppm .

- IR correlation : Overlay experimental peaks with VEDA-generated vibrational assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.